molecular formula C8H11Br2NO B13457384 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide

5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide

Cat. No.: B13457384
M. Wt: 296.99 g/mol
InChI Key: GHAVFEXFDMEBPJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide typically involves the bromination of 2-methylphenol followed by the introduction of an aminomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures. The resulting 4-bromo-2-methylphenol is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group, forming 5-(Aminomethyl)-4-bromo-2-methylphenol. Finally, the compound is converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Muscimol: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one, a potent agonist for GABA_A receptors.

    Hydroxyamphetamine: An indirect acting sympathomimetic agent.

Uniqueness

5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11Br2NO

Molecular Weight

296.99 g/mol

IUPAC Name

5-(aminomethyl)-4-bromo-2-methylphenol;hydrobromide

InChI

InChI=1S/C8H10BrNO.BrH/c1-5-2-7(9)6(4-10)3-8(5)11;/h2-3,11H,4,10H2,1H3;1H

InChI Key

GHAVFEXFDMEBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)CN)Br.Br

Origin of Product

United States

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